N-(4,5-diphenyl-2-oxazolyl)-3-methoxybenzamide
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Overview
Description
N-(4,5-diphenyl-2-oxazolyl)-3-methoxybenzamide is a member of 1,3-oxazoles.
Scientific Research Applications
Antimicrobial Screening
N-(4,5-diphenyl-2-oxazolyl)-3-methoxybenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. Research indicates their potential for treating microbial diseases, especially bacterial and fungal infections, due to their inhibitory action against strains of bacteria and fungi (Desai, Rajpara, & Joshi, 2013).
Immunological Response Modulation
Studies have explored the role of 3-methoxybenzamide, a related compound, in immune response modulation. Its administration influenced the primary immune response in vivo, suggesting potential applications in immunology (Broomhead & Hudson, 1985).
Organic Synthesis
In the field of organic chemistry, N-methoxybenzamide derivatives have been used in catalyzed annulations, leading to the synthesis of various organic compounds. This showcases its utility in complex organic synthesis processes (Xiong, Xu, Sun, & Cheng, 2018).
Radical Scavenging Activity
Compounds related to N-(4,5-diphenyl-2-oxazolyl)-3-methoxybenzamide have been found to exhibit potent radical scavenging activity. This suggests potential applications in the development of natural antioxidants for food and pharmaceutical industries (Li, Li, Gloer, & Wang, 2012).
Pharmaceutical Applications
Research on benzamide derivatives, including those structurally related to N-(4,5-diphenyl-2-oxazolyl)-3-methoxybenzamide, has been conducted to explore their pharmacological activities. These studies include their binding profiles at dopamine receptors and their potential as therapeutics (Perrone et al., 2000).
Antibacterial Agents
Certain derivatives have been identified as novel antibacterial agents targeting specific bacterial proteins. This highlights their potential in the development of new antibacterial drugs (Bi et al., 2018).
properties
Product Name |
N-(4,5-diphenyl-2-oxazolyl)-3-methoxybenzamide |
---|---|
Molecular Formula |
C23H18N2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C23H18N2O3/c1-27-19-14-8-13-18(15-19)22(26)25-23-24-20(16-9-4-2-5-10-16)21(28-23)17-11-6-3-7-12-17/h2-15H,1H3,(H,24,25,26) |
InChI Key |
QRIRSUKRGULSJG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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